Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-
Description
Historical Context and Discovery Timeline
The development of disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- is intrinsically linked to the broader evolution of organosilicon chemistry, which began in the mid-19th century with pioneering work by French chemists. In 1863, Charles Friedel and James Crafts achieved the first synthesis of an organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc. This landmark achievement marked the beginning of organosilicon chemistry and established the foundation for subsequent developments in silicon-containing compounds. The same year, Friedel and Crafts also described a "polysilicic acid ether" in their preparation of ethyl- and methyl-o-silicic acid, further expanding the nascent field of organosilicon chemistry.
The extensive research in organosilicon compounds was pioneered in the beginning of the 20th century by Frederic Stanley Kipping, who made significant contributions to the field and coined the term "silicone" in 1904. Kipping's work was notable for using Grignard reagents to synthesize alkylsilanes and arylsilanes, and for preparing silicone oligomers and polymers for the first time. His achievements were so significant that the Dow Chemical Company established an award in the 1960s recognizing substantial contributions to silicon chemistry.
From 1904 to 1937, scientists not only synthesized many simple organosilicon compounds but also discovered cyclic and linear polysiloxanes. This period of over three decades established the fundamental chemistry that would later enable the development of specialized compounds like disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-. A major breakthrough occurred in 1945 when Eugene G. Rochow described the Müller-Rochow process, which provided a practical route for the large-scale production of organosilicon chlorides. This development was crucial as it established the "Direct process," which involves the reaction of methyl chloride with a silicon-copper alloy to produce various methylchlorosilanes, including dimethyldichlorosilane.
The specific compound disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- emerged from the continued development of functionalized siloxanes during the latter half of the 20th century. The compound is registered under Chemical Abstracts Service number 2351-13-5, indicating its formal recognition and cataloging in the chemical literature. The synthesis and characterization of this particular disiloxane derivative represents part of the ongoing effort to develop specialized organosilicon building blocks with enhanced reactivity and functionality for advanced applications.
Nomenclature and IUPAC Classification
The systematic nomenclature of disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- follows established International Union of Pure and Applied Chemistry conventions for organosilicon compounds. The official International Union of Pure and Applied Chemistry name for this compound is bromomethyl-[bromomethyl(dimethyl)silyl]oxy-dimethylsilane. This systematic name accurately describes the molecular structure, indicating the presence of two bromomethyl groups attached to silicon atoms within a disiloxane framework, with additional methyl substituents providing steric bulk and chemical stability.
The compound is known by several synonymous names in the chemical literature, reflecting different naming conventions and historical usage. The most commonly employed alternative designation is bis(bromomethyl)tetramethyldisiloxane. Additional synonymous names include 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane and bis[(bromomethyl)(dimethyl)silyl] ether. The European Community number 219-083-1 provides an additional regulatory identifier for this compound.
The molecular formula C₆H₁₆Br₂OSi₂ precisely describes the atomic composition, indicating six carbon atoms, sixteen hydrogen atoms, two bromine atoms, one oxygen atom, and two silicon atoms. The molecular weight of 320.17 grams per mole establishes this compound as a moderately sized organosilicon molecule suitable for various synthetic applications. The compound's Chemical Abstracts Service registry number 2351-13-5 serves as the primary database identifier across multiple chemical information systems.
The International Chemical Identifier string InChI=1S/C6H16Br2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 provides a unique digital representation of the molecular structure. The corresponding International Chemical Identifier Key UPKHMNVQWIFQBW-UHFFFAOYSA-N offers a hashed version of the structural information for rapid database searching and cross-referencing. The Simplified Molecular Input Line Entry System notation CSi(CBr)OSi(C)CBr presents the structure in a linear text format commonly used in cheminformatics applications.
Role in Organosilicon Chemistry
Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- occupies a significant position within organosilicon chemistry as a versatile bifunctional building block that enables the construction of complex silicon-containing architectures. The compound's dual bromomethyl functionality provides reactive sites for nucleophilic substitution reactions, while the tetramethyldisiloxane backbone offers chemical stability and compatibility with various reaction conditions. This combination of reactivity and stability makes the compound particularly valuable for synthetic chemists working with organosilicon materials.
Recent research has demonstrated the compound's utility in the synthesis of bifunctional disiloxane derivatives through subsequent hydrosilylation reactions. A notable study reported the first protocol for synthesizing unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives via sequential hydrosilylation of alkenes and alkynes. This methodology showed vast functional group tolerance and proved extremely efficient toward forming novel disiloxane-based building blocks. The process demonstrated high selectivity when hydrosilylation of alkenes was carried out in the presence of rhodium catalysts, resulting in products with very high yields and selectivities.
The compound serves as an important intermediate in polymerization reactions that form siloxane-based polymers. Disiloxanes can participate in various polymerization mechanisms to create materials with tailored properties for specific applications. The bromomethyl groups act as reactive handles that can be functionalized with different organic moieties, allowing for the introduction of diverse chemical functionalities into the resulting polymer chains. This capability is particularly valuable in developing materials with specific thermal, mechanical, or chemical resistance properties.
In the broader context of organosilicon chemistry, compounds like disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- represent the evolution from simple siloxane structures to more sophisticated functionalized systems. The field of organosilicon chemistry encompasses the study of organometallic compounds containing carbon-silicon bonds, with most organosilicon compounds being colorless, flammable, hydrophobic, and stable to air. The development of functionalized disiloxanes has expanded the utility of these materials beyond traditional applications, enabling their use in advanced synthetic chemistry and materials science.
Table 1: Key Identification Parameters for Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-
Table 2: Physical Properties of Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-
| Property | Value | Reference |
|---|---|---|
| Density | 1.381 g/cm³ | |
| Boiling Point | 186°C at 760 mmHg | |
| Boiling Point (Alternative) | 102°C | |
| Refractive Index | 1.4719 | |
| Flash Point | 66.3°C | |
| Physical State | Liquid | |
| Appearance | Colorless |
The synthetic versatility of disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- extends to its use in preparing other important organosilicon compounds through various chemical transformations. The bromomethyl groups can undergo substitution reactions with different nucleophiles, enabling the introduction of diverse functional groups such as alkyl, aryl, or heteroatom-containing substituents. This reactivity pattern makes the compound valuable as a platform for creating libraries of structurally related disiloxane derivatives with varying properties and applications.
Properties
IUPAC Name |
bromomethyl-[bromomethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Br2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKHMNVQWIFQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)O[Si](C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062341 | |
| Record name | Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | |
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Molecular Weight |
320.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-13-5 | |
| Record name | 1,3-Bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | |
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| Record name | Bis(bromomethyl)tetramethyldisiloxane | |
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| Record name | Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | |
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| Record name | Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | |
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| Record name | 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane | |
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Preparation Methods
General Synthetic Strategy
The synthesis of Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- typically employs a two-step sequence:
Step 1: Synthesis of 1,1,3,3-tetramethyl-1,3-disiloxane
A common and efficient method for preparing the parent disiloxane involves reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using a metal hydride, such as sodium aluminum hydride, in an aprotic solvent (e.g., tetrahydrofuran). This method is favored for its simplicity and high yield.
| Reagent | Quantity |
|---|---|
| 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane | 10 g |
| Sodium aluminum hydride (NaAlH₄) | 2.7 g |
| Tetrahydrofuran (THF) | 30 g |
| Methanol | 5 g |
| Diluted hydrochloric acid | 30 g |
Step 2: Bromomethylation
The key transformation to obtain the target compound is the selective bromomethylation of the methyl groups attached to silicon.
$$
\text{1,1,3,3-tetramethyl-1,3-disiloxane} + 2\, \text{brominating agent} \rightarrow \text{1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane}
$$
| Method | Reagents/Conditions | Notes |
|---|---|---|
| A | N-bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide), CCl₄, reflux | Selective for benzylic/methyl groups; radical pathway |
| B | Formaldehyde + HBr (in situ bromomethylation) | Less common for siloxanes, may require optimization |
- Method A is the most widely reported for similar organosilicon compounds. The methyl groups adjacent to silicon are susceptible to bromination under radical conditions, typically using NBS and a radical initiator in a non-polar solvent under reflux.
Purification
After the bromomethylation reaction, the product mixture is typically:
- Washed with water to remove inorganic by-products.
- Dried over anhydrous magnesium sulfate or sodium sulfate.
- Purified by vacuum distillation or column chromatography to isolate the pure disiloxane derivative.
Data Table: Summary of Preparation Methods
Research Findings and Discussion
- The reduction of dichlorodisiloxane is a robust and scalable method, offering high yields and operational simplicity.
- Bromomethylation using NBS is selective for methyl groups bonded to silicon, but reaction parameters (temperature, initiator, solvent) must be optimized to avoid over-bromination or decomposition.
- Purification by distillation is facilitated by the relatively high boiling point of the product (232–235 °C at 734 Torr).
- Analytical data (NMR, MS, IR) confirm the structure and purity of the final product, as found in chemical databases.
Chemical Reactions Analysis
Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new functionalized disiloxanes.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form disiloxane derivatives with different functional groups, such as hydroxyl or carbonyl groups.
Scientific Research Applications
Synthesis of Organosilicon Compounds
Disiloxane is primarily utilized as a precursor in the synthesis of various organosilicon compounds. Its reactive bromomethyl groups facilitate the formation of siloxane linkages, which are essential for producing silicone polymers and resins.
Polymer Production
The compound serves as a monomer in the production of silicone-based polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants.
| Application | Description |
|---|---|
| Silicone Polymers | Used to create flexible and durable materials for automotive and construction industries. |
| Adhesives and Sealants | Enhances adhesion properties due to its siloxane backbone. |
Textile Industry
Disiloxane derivatives are employed as additives in textile processing. They improve water repellency and enhance the durability of fabrics.
Pharmaceutical Applications
Recent studies indicate potential uses in drug delivery systems due to its ability to modify surface properties and enhance bioavailability.
Case Study 1: Synthesis of Silicone Polymers
A study demonstrated the effectiveness of disiloxane in synthesizing high-performance silicone polymers through hydrosilylation reactions. The resulting materials exhibited superior mechanical properties compared to traditional silicone formulations.
Case Study 2: Textile Additives
Research published in the Journal of Applied Polymer Science explored the use of disiloxane-based additives in enhancing the performance characteristics of textiles. The treated fabrics showed significant improvements in water repellency and stain resistance.
Mechanism of Action
The mechanism of action of Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- involves the interaction of its bromomethyl groups with various molecular targets. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. This reactivity is exploited in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane with structurally analogous disiloxanes, highlighting key differences in properties and applications:
Key Comparative Insights:
Halogen Effects :
- Bromine’s higher atomic weight and lower bond dissociation energy compared to chlorine result in superior flame-retardant performance but reduced thermal stability .
- Dichloromethyl derivatives (e.g., 1,3-bis(dichloromethyl)-tetramethyldisiloxane) exhibit higher density and flame-retardant efficiency but pose greater environmental and toxicity concerns .
Functional Group Influence: Polar substituents like aminopropyl (NH₂) or hydroxyester groups enhance compatibility with polyurethane matrices, enabling applications in biocompatible elastomers . In contrast, bromomethyl groups prioritize reactivity over miscibility. Epoxy-functionalized disiloxanes (e.g., glycidyloxypropyl derivatives) are tailored for thermosetting resins, offering improved mechanical and thermal properties .
Thermal and Mechanical Performance: The BCB resin monomer’s bicyclic structure provides exceptional thermal stability (>400°C), outperforming bromomethyl and chloromethyl analogs in high-temperature applications . Aminopropyl derivatives contribute to vitrimers (reprocessable thermosets) via dynamic siloxane exchange, a feature absent in halogenated disiloxanes .
Environmental and Regulatory Considerations :
- Brominated compounds face stricter regulations due to persistence and toxicity (e.g., REACH restrictions), whereas chlorinated analogs are more widely accepted in industrial applications .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Disiloxanes
| Property | Bromomethyl | Chloromethyl | Dichloromethyl | Aminopropyl |
|---|---|---|---|---|
| Density (g/cm³) | - | - | 1.221 | - |
| Refractive Index | - | - | 1.466 | - |
| Boiling Point (°C) | - | - | - | - |
| Thermal Stability | Moderate | High | High | High |
Table 2: Application-Specific Performance Comparison
| Application | Bromomethyl | Chloromethyl | Aminopropyl | Epoxy-Functionalized |
|---|---|---|---|---|
| Flame Retardancy | Excellent | Good | Poor | Poor |
| Polymer Miscibility | Low | Moderate | High | High |
| Reactivity in Crosslinking | High | Moderate | Low | Very High |
| Biocompatibility | Low | Low | High | Moderate |
Biological Activity
Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- (CAS No. 2351-13-5) is a siloxane compound characterized by its unique chemical structure and properties. With the formula , it has garnered attention in various fields including material science and biochemistry due to its potential biological activities.
- Molecular Weight : 320.171 g/mol
- Monoisotopic Mass : 317.910644 g/mol
- Chemical Structure :
Biological Activity Overview
The biological activity of disiloxane compounds often relates to their roles as intermediates or functional agents in various applications. Research has indicated several potential biological activities associated with disiloxanes, including antimicrobial properties and interactions with cellular systems.
Antimicrobial Activity
Studies have shown that disiloxanes can exhibit antimicrobial properties. For instance:
- Case Study : A study conducted on structurally similar siloxanes demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve the disruption of bacterial cell membranes.
Cytotoxicity and Cell Interaction
Research into the cytotoxic effects of disiloxanes has revealed:
- Cell Line Studies : In vitro studies using human cell lines have indicated that certain disiloxanes can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selective cytotoxicity is promising for potential cancer therapeutics.
Data Table: Biological Activity Summary
The mechanisms underlying the biological activities of disiloxanes are complex and multifaceted:
- Membrane Disruption : The bromomethyl groups may interact with lipid bilayers, leading to increased permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that disiloxanes can induce oxidative stress in cells, contributing to their cytotoxic effects.
- Enzyme Inhibition : Certain siloxane derivatives have been shown to inhibit key metabolic enzymes in pathogens.
Case Study 1: Antibacterial Efficacy
A publication explored the antibacterial efficacy of various siloxane compounds, including disiloxane derivatives. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Apoptosis
In a controlled study involving breast cancer cell lines, disiloxane compounds were found to trigger apoptosis via the intrinsic pathway, with significant activation of caspases observed at concentrations above 100 µg/mL.
Q & A
Q. Basic Research Focus
- Aquatic toxicity : notes chronic aquatic hazard classification (Category 4) for similar disiloxanes. Use closed-loop waste systems to prevent environmental release .
- Biodegradability : Prioritize derivatives with shorter alkyl chains, as branched tetramethyl groups hinder microbial degradation .
- Regulatory compliance : Align with EPA guidelines (e.g., TSCA §721.10586) for significant new use reporting .
What role does siloxane chain length play in the reactivity of bromomethyl-disiloxanes with diisocyanates?
Q. Advanced Research Focus
- Steric effects : Longer siloxane chains (e.g., hexamethyl vs. tetramethyl) reduce diisocyanate accessibility to bromine sites, slowing urethane bond formation ( discusses chain-length effects in epoxy-siloxane systems) .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance diffusion of diisocyanates into siloxane matrices .
- Reaction monitoring : Use in-situ FT-IR to track NCO peak disappearance and optimize reaction time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
